Glycerides, C16-18 mono-and di-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Drug Delivery Systems

Researchers are investigating the use of mono- and di-glycerides as carriers for drug delivery []. Their self-assembling properties allow them to form micelles or liposomes, which can encapsulate drugs and improve their solubility, stability, and targeting to specific tissues [].

Material Science

These glycerides can be used as building blocks for the development of novel materials with specific functionalities. For instance, they can be used to create biocompatible hydrogels for tissue engineering applications []. Additionally, their ability to form liquid crystals makes them interesting candidates for developing new drug delivery systems and functional coatings [].

Food Science Research

Understanding the properties of mono- and di-glycerides is crucial in food science research. They play a role in fat digestion and absorption, and their presence can affect the texture and stability of food products []. Researchers are also investigating the potential health benefits of specific types of mono-unsaturated glycerides, such as those containing oleic acid (C18:1) [].

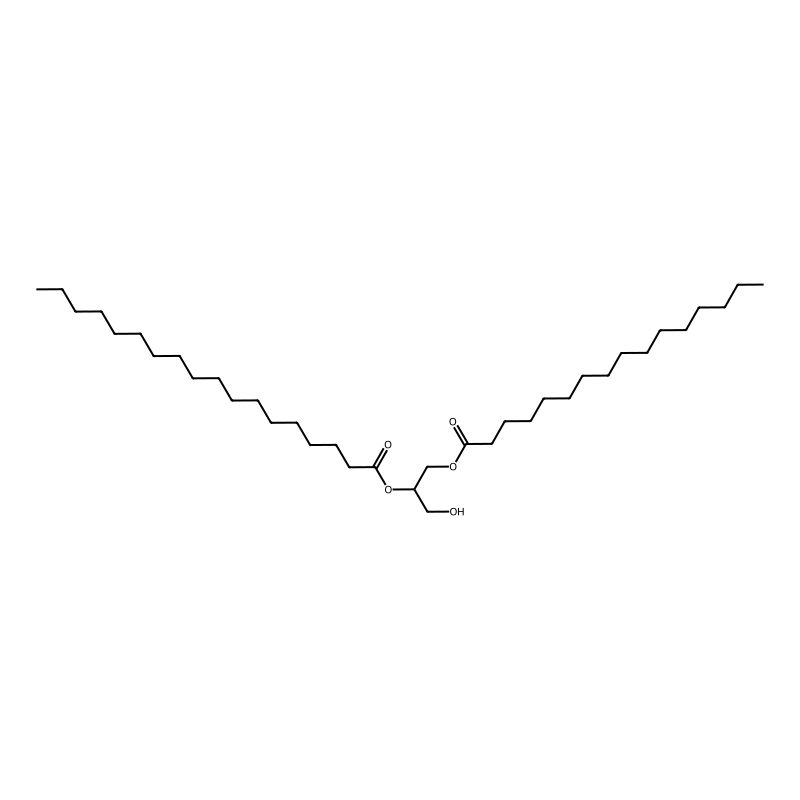

Glycerides, C16-18 mono-and di-, are esters formed from glycerol and fatty acids with carbon chain lengths ranging from 16 to 18. This compound primarily consists of monoglycerides and diglycerides, which are derived from the hydrolysis of triglycerides. The molecular formula for these glycerides is C37H72O5, indicating a complex structure that contributes to their functional properties in various applications . These compounds are commonly found in both animal fats and vegetable oils, including sources such as soybean, canola, and palm oil .

- Mild skin irritation: Prolonged contact can cause dryness or irritation.

- Combustible: The fatty acid components are flammable, and the mixture should be handled with care around heat sources.

- Glycerolysis: This process involves the reaction of triglycerides with glycerol, typically in the presence of an alkaline catalyst like sodium or potassium hydroxide. The reaction occurs at elevated temperatures, leading to a mixture of mono-, di-, and triglycerides along with glycerol .

- Direct Esterification: Glycerides can also be synthesized through direct esterification of fatty acids with glycerol. This method yields similar proportions of mono- and diglycerides .

- Transesterification: This involves the exchange of the alkoxy group of a triglyceride with an alcohol (glycerol), often catalyzed by enzymes or acids, producing glycerides as well .

The synthesis of glycerides can be achieved through several methods:

- Glycerolysis: Utilizing triglycerides as starting materials with glycerol under alkaline conditions.

- Direct Esterification: Reacting fatty acids directly with glycerol.

- Enzymatic Synthesis: Employing specific lipase enzymes for more controlled production, often yielding higher purity products .

Glycerides, C16-18 mono-and di-, have a wide range of applications:

- Food Industry: Used as emulsifiers (E471) in baked goods, margarine, and sauces to improve texture and stability.

- Cosmetics: Employed in creams and lotions for their moisturizing properties.

- Pharmaceuticals: Serve as excipients in drug formulations to enhance solubility and bioavailability .

Studies on the interactions of glycerides with other compounds indicate their role in enhancing bioavailability and stability:

- With Nutrients: Glycerides can improve the absorption of fat-soluble vitamins (A, D, E, K) when included in dietary formulations.

- With Other Emulsifiers: They can synergistically interact with other emulsifying agents to enhance product stability in food formulations .

Several compounds share similarities with glycerides, C16-18 mono-and di-. Here’s a comparison highlighting their uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Glycerides, C14-16 mono-and di- | C36H70O5 | Shorter carbon chain; different physical properties. |

| Glycerol | C3H8O3 | A simple alcohol; serves as a backbone for glycerides. |

| Triglycerides | C55H104O6 | Composed of three fatty acid chains; higher energy density. |

| Fatty Acids (e.g., Palmitic Acid) | C16H32O2 | Saturated fatty acid; does not contain glycerol. |

Glycerides, C16-18 mono-and di-, stand out due to their balanced composition that provides both emulsifying properties and nutritional benefits while being derived from commonly used edible fats and oils .

Thermal Behavior Analysis

Differential Scanning Calorimetry of Phase Transitions

Differential Scanning Calorimetry represents the primary analytical technique for characterizing the thermal transitions of Glycerides, Carbon 16-18 Mono-and Di- [1] [2] [3]. These compounds exhibit complex polymorphic behavior characterized by multiple crystalline forms and temperature-dependent phase transitions that directly influence their functional properties in various applications.

Monoglyceride Thermal Characteristics

Monoglycerides derived from palmitic and stearic acids demonstrate distinctive thermal profiles with melting points ranging from 66-73°C [4] [5] [6]. The crystallization behavior follows a multi-step process, with initial crystallization temperatures occurring between 50-60°C [7] [8] [9]. The polymorphic nature of these compounds is particularly evident through the formation of three distinct crystalline forms: alpha (α), beta-prime (β'), and beta (β) polymorphs [5] [6] [10].

The alpha form represents the least stable polymorph, typically forming first during rapid cooling processes. This form undergoes spontaneous transformation to more stable polymorphs over time. The beta-prime form exhibits intermediate stability and is often the predominant polymorph in commercial applications due to its favorable functional properties. The beta form constitutes the most thermodynamically stable polymorph, characterized by the highest melting point and most ordered crystalline structure [5] [11].

Phase transition analysis reveals that the alpha to beta transformation occurs within the temperature range of 50-70°C [5] [11]. This transition is accompanied by significant enthalpic changes, with fusion enthalpies ranging from 130-150 J/g [7] [8]. The glass transition temperature for monoglycerides occurs between -15 to -10°C [12], indicating the temperature range where the material transitions from a glassy to a rubbery state.

Diglyceride Thermal Properties

Diglycerides containing Carbon 16-18 fatty acid chains exhibit thermal properties that differ significantly from their monoglyceride counterparts. Melting points for diglycerides range from 49-56°C [4] [5] [6], representing lower thermal stability compared to monoglycerides. The crystallization temperature range spans 30-45°C [7] [8] [9], occurring at lower temperatures than monoglycerides due to reduced intermolecular hydrogen bonding.

The polymorphic behavior of diglycerides is less complex than monoglycerides, primarily exhibiting alpha and beta-prime forms [5] [6] [10]. The absence of the beta polymorph in diglycerides reflects the structural constraints imposed by the presence of two fatty acid chains, which limit the formation of the most ordered crystalline arrangement. Phase transitions occur within the 40-55°C range [5] [11], with enthalpies of fusion ranging from 70-90 J/g [7] [8].

Glass transition temperatures for diglycerides occur between -20 to -15°C [12], slightly lower than monoglycerides, indicating greater molecular mobility at lower temperatures. The thermal stability range for both compound classes extends from -40 to 200°C for monoglycerides and -40 to 180°C for diglycerides [1] [2], demonstrating their suitability for various processing conditions.

Surface-Active Characteristics

Critical Micelle Concentration Determination

The surface-active properties of Glycerides, Carbon 16-18 Mono-and Di- are fundamentally determined by their amphiphilic molecular structure, which combines hydrophilic glycerol moieties with hydrophobic fatty acid chains [21] [22] [23]. Critical Micelle Concentration determination provides essential information regarding the concentration threshold for micelle formation and subsequent surface tension modification.

Monoglyceride Micelle Formation

Monoglycerides containing Carbon 16-18 fatty acid chains exhibit Critical Micelle Concentration values ranging from 0.5 to 2.0 millimolar [21] [22] [23]. The specific CMC value depends on several factors including fatty acid chain length, degree of saturation, and environmental conditions such as temperature and ionic strength. Palmitic acid-based monoglycerides typically demonstrate higher CMC values compared to stearic acid derivatives due to the shorter hydrocarbon chain length.

The micelle formation process follows a cooperative mechanism where individual surfactant molecules aggregate spontaneously above the critical concentration [24] [23]. The driving force for micellization involves the minimization of unfavorable hydrophobic-hydrophilic interactions through the formation of organized molecular assemblies. For monoglycerides, micelle aggregation numbers typically range from 40 to 80 molecules per micelle, depending on the specific fatty acid composition.

Temperature effects on CMC demonstrate the typical relationship observed for nonionic surfactants, where increasing temperature leads to reduced CMC values due to enhanced molecular motion and reduced hydration of hydrophilic groups [22] [25]. The presence of electrolytes can significantly influence CMC values, with salt addition generally reducing the critical concentration through electrostatic screening effects.

Diglyceride Surface Activity

Diglycerides exhibit enhanced surface activity compared to monoglycerides, with Critical Micelle Concentration values ranging from 0.1 to 0.5 millimolar [21] [22] [23]. This increased surface activity results from the presence of two fatty acid chains, which enhance the hydrophobic character of the molecule and promote more efficient packing at interfaces.

The lower CMC values for diglycerides translate to greater efficiency in surface tension reduction at lower concentrations. This enhanced efficiency makes diglycerides particularly valuable in applications requiring minimal surfactant addition while maintaining effective surface modification. The micelle structure of diglycerides differs from monoglycerides, with typically smaller aggregation numbers due to the bulkier molecular geometry imposed by the two fatty acid chains.

Measurement Methodologies

Critical Micelle Concentration determination employs multiple analytical approaches, each offering specific advantages for different sample types and concentration ranges [21] [22] [26]. Surface tension measurement represents the most common method, utilizing the Wilhelmy plate or du Noüy ring techniques to monitor tension changes as a function of surfactant concentration. The CMC is identified as the concentration where surface tension reaches a plateau value.

Fluorescence polarization methods using probe molecules such as 8-anilino-1-naphthalene-sulfonic acid provide sensitive CMC determination with enhanced precision [25]. This technique monitors changes in fluorescence characteristics as probe molecules partition into micelle structures. Conductivity measurements offer additional CMC determination capability, particularly for ionic surfactants, though this approach has limited applicability for nonionic glycerides.

Interfacial Tension Modulation Mechanisms

The interfacial tension modulation capabilities of Glycerides, Carbon 16-18 Mono-and Di- represent fundamental aspects of their functionality as emulsifying agents and surface modifiers [27] [28] [29]. Understanding the mechanisms governing interfacial behavior provides essential insights for optimizing their application in complex formulation systems.

Interfacial Adsorption Kinetics

The adsorption of glycerides at oil-water interfaces follows a multi-step process involving diffusion from the bulk phase, penetration through the interface, and molecular orientation within the interfacial region [27] [29] [30]. Monoglycerides demonstrate interfacial tension reduction capabilities, achieving final tensions of 5-15 millinewtons per meter at oil-water interfaces [27] [28] [29]. The kinetics of tension reduction follow diffusion-controlled mechanisms, with equilibrium typically achieved within 10 to 30 minutes depending on concentration and temperature.

Diglycerides exhibit superior interfacial activity, reducing tensions to 1-8 mN/m under comparable conditions [27] [28] [29]. This enhanced performance results from the dual fatty acid chains, which provide increased hydrophobic interaction with the oil phase while maintaining adequate hydrophilic character through the glycerol backbone. The molecular orientation at interfaces involves preferential alignment with fatty acid chains extending into the oil phase and glycerol groups oriented toward the aqueous phase.

Adsorption Isotherm Characterization

The interfacial adsorption behavior follows Langmuir-type isotherms, allowing quantitative determination of key parameters including maximum adsorption capacity and adsorption affinity constants [29]. Saturation adsorption amounts range from 2.5-4.0 × 10⁻⁶ mol/m² for monoglycerides and 1.5-3.0 × 10⁻⁶ mol/m² for diglycerides [29]. The lower saturation values for diglycerides reflect their larger molecular cross-sectional area due to the presence of two fatty acid chains.

Minimum molecular areas calculated from adsorption isotherms range from 25-35 Ų/molecule for monoglycerides and 40-55 Ų/molecule for diglycerides [29]. These values correspond to the effective interfacial area occupied by each molecule in the saturated adsorption layer. The larger molecular area for diglycerides confirms the increased steric requirements imposed by the dual fatty acid chain structure.

Thermodynamic Analysis

The thermodynamic driving forces for interfacial adsorption involve favorable enthalpy changes associated with hydrophobic interactions and potential entropic gains from water structure reorganization [31] [30]. Free energy changes for adsorption typically range from -25 to -35 kJ/mol for monoglycerides and -30 to -40 kJ/mol for diglycerides, indicating spontaneous adsorption processes.

Temperature dependence studies reveal that interfacial activity generally increases with temperature due to enhanced molecular motion and reduced hydration effects [28] [29]. However, excessive temperatures can lead to desorption and reduced interfacial coverage, establishing optimal temperature ranges for maximum interfacial effectiveness.

Solubility Parameters

Partition Coefficients in Polar/Aprotic Solvent Systems

The solubility characteristics of Glycerides, Carbon 16-18 Mono-and Di- in various solvent systems provide essential information for formulation development, purification processes, and analytical method development [32] [33] [34]. Understanding partition behavior between polar and aprotic solvents enables optimization of extraction procedures and prediction of distribution in complex matrices.

Aqueous Solubility Characteristics

The aqueous solubility of these glycerides remains limited due to their predominantly hydrophobic character, with monoglycerides exhibiting solubility values of 6.6 mg/L at 20°C [35] [36]. Diglycerides demonstrate even lower aqueous solubility at 2.1 mg/L [35] [36], reflecting the increased hydrophobic character resulting from the second fatty acid chain. The limited water solubility necessitates the use of co-solvents or surfactant systems for aqueous-based applications.

Temperature effects on aqueous solubility follow the typical pattern for lipophilic compounds, with solubility increasing exponentially with temperature. However, the practical temperature range for most applications limits the utility of temperature-enhanced solubility. The presence of electrolytes can further reduce aqueous solubility through salting-out effects, particularly relevant in physiological and food systems containing significant ionic content.

Organic Solvent Compatibility

Ethanol represents a favorable solvent system for glycerides, with monoglycerides achieving solubility levels of 850-1200 mg/L and diglycerides reaching 650-900 mg/L [37] [38]. The good ethanol solubility makes these compounds suitable for alcoholic formulations and facilitates purification through ethanol-based crystallization processes. The hydroxyl groups in ethanol provide favorable hydrogen bonding interactions with the glycerol moiety of glycerides.

Acetonitrile, representing an aprotic polar solvent, demonstrates moderate solubility for glycerides with monoglycerides achieving 45-80 mg/L and diglycerides 30-55 mg/L [34] [39]. The limited acetonitrile solubility reflects the reduced capacity for hydrogen bonding interactions compared to protic solvents. However, acetonitrile remains useful for analytical applications, particularly in reversed-phase chromatographic separations.

Dimethyl sulfoxide provides enhanced solubility for both glyceride types, with monoglycerides reaching 1500-2000 mg/L and diglycerides achieving 1200-1600 mg/L [34] [37]. The excellent solvating properties of DMSO result from its ability to disrupt intermolecular hydrogen bonding networks while providing favorable dipolar interactions. This high solubility makes DMSO valuable for sample preparation and analytical applications requiring complete dissolution.

Partition Coefficient Analysis

Octanol-water partition coefficients provide quantitative measures of lipophilicity for glycerides in biological and environmental systems [32] [37]. Monoglycerides exhibit log P values ranging from 2.8-3.2 in ethanol systems and 3.5-4.1 in acetonitrile systems [34] [37]. These values indicate moderate to high lipophilicity, consistent with their effectiveness as lipophilic drug carriers and their tendency to partition into biological membranes.

Diglycerides demonstrate higher lipophilicity with log P values shifted toward higher values due to the additional fatty acid chain. In chloroform systems, both compound types achieve high solubility levels (2500-3500 mg/L for monoglycerides and 2000-2800 mg/L for diglycerides) with corresponding log P values of 4.2-4.8 [34] [37].

Hansen Solubility Parameter Correlations

Hansen solubility parameters provide three-dimensional solubility analysis incorporating dispersion, polar, and hydrogen bonding contributions [33] [34]. Water exhibits a total Hansen parameter of 47.8 MPa^0.5, representing high polarity and hydrogen bonding capability [33]. Ethanol, with a Hansen parameter of 26.5 MPa^0.5, provides intermediate polarity suitable for glyceride dissolution.

Aprotic solvents such as acetonitrile (24.3 MPa^0.5) and hexane (14.9 MPa^0.5) demonstrate the range of solubility parameters encountered in glyceride applications [33] [34]. The correlation between Hansen parameters and glyceride solubility enables prediction of solvent compatibility and optimization of solvent selection for specific applications.

XLogP3

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Plastic material and resin manufacturing

Glycerides, C16-18 mono- and di-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.